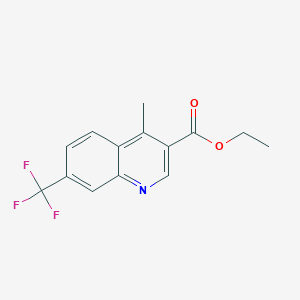

4-Methyl-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester

CAS No.:

Cat. No.: VC19820131

Molecular Formula: C14H12F3NO2

Molecular Weight: 283.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H12F3NO2 |

|---|---|

| Molecular Weight | 283.24 g/mol |

| IUPAC Name | ethyl 4-methyl-7-(trifluoromethyl)quinoline-3-carboxylate |

| Standard InChI | InChI=1S/C14H12F3NO2/c1-3-20-13(19)11-7-18-12-6-9(14(15,16)17)4-5-10(12)8(11)2/h4-7H,3H2,1-2H3 |

| Standard InChI Key | UFIOYUHCLNROLF-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CN=C2C=C(C=CC2=C1C)C(F)(F)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure consists of a quinoline ring system—a bicyclic framework combining a benzene ring fused to a pyridine ring. The 4-methyl group enhances steric stability, while the 7-trifluoromethyl group introduces electron-withdrawing effects that influence reactivity and interaction with biological targets. The ethyl ester at position 3 provides a hydrolyzable moiety, enabling further functionalization into carboxylic acid derivatives .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂F₃NO₂ |

| Molecular Weight | 283.24 g/mol |

| IUPAC Name | Ethyl 4-methyl-7-(trifluoromethyl)quinoline-3-carboxylate |

| Canonical SMILES | CCOC(=O)C1=CN=C2C=C(C=CC2=C1C)C(F)(F)F |

| InChI Key | UFIOYUHCLNROLF-UHFFFAOYSA-N |

The trifluoromethyl group’s strong electronegativity alters electron density across the quinoline ring, impacting both chemical reactivity and intermolecular interactions. This structural feature is critical in drug design, where fluorine atoms often enhance metabolic stability and bioavailability .

Spectral Characterization

Infrared (IR) spectroscopy reveals characteristic absorption bands for the ester carbonyl (C=O) at ~1668 cm⁻¹ and C-F stretching vibrations near 1165 cm⁻¹ . Nuclear magnetic resonance (NMR) spectra display distinct signals: the ethyl ester’s methyl group resonates as a triplet at δ 1.3–1.4 ppm, while the quinoline aromatic protons appear as multiplets between δ 7.5–8.5 ppm . Mass spectrometry confirms the molecular ion peak at m/z 283, consistent with the molecular weight.

Synthesis and Optimization

Synthetic Pathways

The synthesis typically begins with diethyl ({[3-(trifluoromethyl)phenyl]amino}methylidene)propanedioate, which undergoes cyclocondensation at elevated temperatures (250°C) in a high-boiling solvent like Dowtherm . This step forms the quinoline core, followed by esterification to introduce the ethyl group. Subsequent functionalization at the 7th position via trifluoromethylation employs reagents such as trifluoromethyl copper complexes or Umemoto’s reagents.

Critical Reaction Parameters

-

Temperature: Cyclocondensation requires strict temperature control to prevent side reactions.

-

Catalysts: Lewis acids like ZnCl₂ improve yields during esterification .

-

Purification: Column chromatography with pet ether/ethyl acetate (7:3) ensures high purity .

Yield Optimization

Yields for the final product range from 70–85%, depending on reaction conditions. Prolonged reaction times during cyclocondensation (>5 hours) reduce yields due to decomposition, while shorter times (<3 hours) result in incomplete ring closure . The use of hydrazine hydrate in intermediate steps enhances selectivity for the carbohydrazide derivatives, which are precursors to bioactive molecules .

Role in Materials Science

Dye-Sensitized Solar Cells (DSSCs)

Comparative Analysis with Related Compounds

4-Chloro-2-methyl-7-(trifluoromethyl)quinoline

Table 2: Structural and Functional Comparison

| Property | 4-Methyl-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester | 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline |

|---|---|---|

| Molecular Formula | C₁₄H₁₂F₃NO₂ | C₁₁H₇ClF₃N |

| Molecular Weight | 283.24 g/mol | 245.63 g/mol |

| Key Functional Groups | Ethyl ester, methyl, trifluoromethyl | Chloro, methyl, trifluoromethyl |

| Primary Applications | Pharmaceuticals, DSSCs | Chemical intermediates |

7-Trifluoromethyl-quinoline-3-carbohydrazides

These derivatives, synthesized by replacing the ethyl ester with a carbohydrazide group, exhibit enhanced bioactivity. For example, compound 7a (4-methoxy-benzylidene hydrazide) shows MIC values of 12.5 µg/mL against Candida albicans, attributed to improved hydrogen bonding with fungal enzymes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume